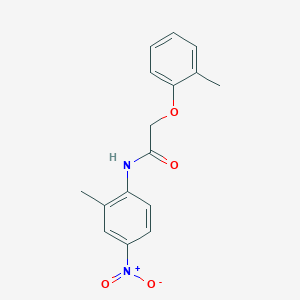

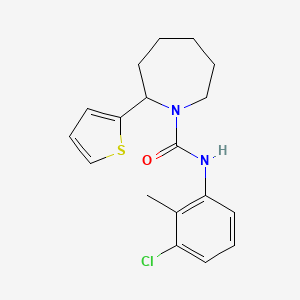

![molecular formula C19H18BrN3O2 B5149057 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5149057.png)

3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile, also known as DABCYL, is a chemical compound that is widely used in scientific research. It is a fluorescent quencher that is used in various applications, including DNA sequencing, protein assays, and enzyme kinetics studies.

Mecanismo De Acción

The mechanism of action of 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile involves the quenching of fluorescence. 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile is a non-fluorescent molecule that absorbs energy from adjacent fluorescent molecules. This energy transfer results in the quenching of the fluorescence of the adjacent molecule. The efficiency of this quenching depends on the distance and orientation between the two molecules.

Biochemical and Physiological Effects

3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile has no known biochemical or physiological effects. It is a non-toxic molecule that is widely used in scientific research.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile is its high quenching efficiency. It is a highly effective quencher that can be used in a wide range of applications. Another advantage is its stability. 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile is a stable molecule that can be stored for long periods of time without degradation.

One limitation of 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile is its relatively low yield during synthesis. This can make it expensive to produce in large quantities. Another limitation is its sensitivity to pH and temperature. 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile is most effective at a pH of 7.0-7.5 and a temperature of 25-30°C.

Direcciones Futuras

There are several future directions for the use of 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile in scientific research. One area of research is the development of new applications for 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile. For example, there is potential for the use of 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile in the development of new biosensors and diagnostic assays.

Another area of research is the development of new quenchers that are more efficient than 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile. While 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile is a highly effective quencher, there is potential for the development of new molecules that are even more efficient.

Conclusion

In conclusion, 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile is a widely used fluorescent quencher that is used in various scientific research applications. Its high quenching efficiency and stability make it an attractive molecule for use in DNA sequencing, protein assays, and enzyme kinetics studies. While there are limitations to its use, there is potential for the development of new applications and more efficient quenchers in the future.

Métodos De Síntesis

The synthesis of 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile involves the reaction of 3-bromo-4-(diethylamino)aniline with 4-nitrobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with acrylonitrile and potassium carbonate to yield 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile. The yield of this reaction is typically around 60-70%.

Aplicaciones Científicas De Investigación

3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile is widely used in scientific research as a fluorescent quencher. It is commonly used in DNA sequencing, where it is attached to the 3’ end of a DNA fragment to quench the fluorescence of the adjacent fluorophore. This allows for the accurate determination of the DNA sequence. 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile is also used in protein assays, where it is used to quench the fluorescence of fluorescently labeled proteins. This allows for the measurement of protein-protein interactions and enzyme kinetics.

Propiedades

IUPAC Name |

(Z)-3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O2/c1-3-22(4-2)19-10-5-14(12-18(19)20)11-16(13-21)15-6-8-17(9-7-15)23(24)25/h5-12H,3-4H2,1-2H3/b16-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFOYUBKGZCANN-LFIBNONCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=C(C=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5148977.png)

![5-[(3-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5148985.png)

![4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5149017.png)

![5-{2-[allyl(1-methyl-3-phenylpropyl)amino]-1-hydroxyethyl}-2-(benzyloxy)benzamide hydrochloride](/img/structure/B5149018.png)

![6-phenyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5149024.png)

![N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5149037.png)

![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B5149066.png)

![N-isobutyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5149072.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl methanesulfonate](/img/structure/B5149075.png)